molecular formula C6H7ClF2N2 B3046766 5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole CAS No. 1296225-29-0

5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole

Cat. No.: B3046766
CAS No.: 1296225-29-0
M. Wt: 180.58
InChI Key: RQMXAXXPQYJYDK-UHFFFAOYSA-N
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Description

Molecular Formula: C₆H₇ClF₂N₂
CAS Number: 1296225-29-0
Molecular Weight: 180.59 g/mol (calculated from molecular formula; conflicting data in suggests a typographical error in one entry) .
Structural Features:

  • Pyrazole core substituted with a chloromethyl (-CH₂Cl) group at position 5.
  • A 2,2-difluoroethyl (-CH₂CF₂H) group at position 1.

Properties

IUPAC Name

5-(chloromethyl)-1-(2,2-difluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF2N2/c7-3-5-1-2-10-11(5)4-6(8)9/h1-2,6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMXAXXPQYJYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601219787
Record name 1H-Pyrazole, 5-(chloromethyl)-1-(2,2-difluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296225-29-0
Record name 1H-Pyrazole, 5-(chloromethyl)-1-(2,2-difluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1296225-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 5-(chloromethyl)-1-(2,2-difluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound. This step forms the core pyrazole structure.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions. This involves the reaction of the pyrazole with formaldehyde and hydrochloric acid or other chloromethylating agents.

    Introduction of the 2,2-Difluoroethyl Group: The 2,2-difluoroethyl group can be introduced through nucleophilic substitution reactions. This involves the reaction of the pyrazole with a suitable difluoroethylating agent, such as 2,2-difluoroethyl bromide, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole: can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Reactions are typically carried out in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.

    Oxidation: Products include aldehydes, carboxylic acids, and ketones.

    Reduction: Products include alcohols and amines.

Scientific Research Applications

Chemistry

5-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole serves as a crucial building block in organic synthesis. It is utilized in the synthesis of more complex molecules and as a reagent in various organic transformations. The unique functional groups allow for selective reactions that can lead to the formation of diverse chemical entities.

Biology

This compound has been investigated for its potential biological activities:

  • Antimicrobial Activity : Studies indicate significant effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans. The chloromethyl group enhances its ability to disrupt microbial cell walls or metabolic processes.
  • Anti-inflammatory Properties : Research shows that it can reduce pro-inflammatory cytokines (e.g., TNF-α and IL-6) in cellular models, suggesting potential utility in managing inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that this pyrazole derivative may induce apoptosis in cancer cell lines, potentially through modulation of signaling pathways related to cell survival and proliferation.

Medicine

The compound is being explored as a lead candidate in drug discovery, particularly targeting specific enzymes or receptors involved in disease processes. Its unique structure may provide advantages in developing novel therapeutic agents.

Case Studies and Research Findings

Several studies highlight the pharmacological potential of pyrazole derivatives:

  • A review on pyrazole derivatives emphasizes their role as active scaffolds in pharmacology, showcasing their diverse therapeutic activities including antibacterial, antifungal, anticancer, and anti-inflammatory effects .
  • A patent outlines the use of pyrazole derivatives as intermediates for producing agrochemicals and pharmaceuticals, indicating their importance in industrial applications .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the chloromethyl and difluoroethyl groups can influence its binding affinity and specificity towards these targets. The compound may exert its effects through the modulation of biochemical pathways, inhibition of enzyme activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Alkyl Substituents

Fluorinated alkyl groups influence lipophilicity, electronic properties, and metabolic stability.

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole 1: -CH₂CF₃; 5: -CH₂Cl C₆H₆ClF₃N₂ 198.57 1281984-44-8 Higher fluorine content increases electronegativity and lipophilicity.
5-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole 1: -CH₂CH₂F; 3: Thiophene; 5: -CH₂Cl C₉H₈ClF₂N₂S 255.69 2091620-75-4 Thiophene introduces aromaticity; reduced fluorine content.
1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid 1: -CH₂CH₂F; 4: -COOH; 5: -CH₃ C₇H₉FN₂O₂ 184.16 Not specified Carboxylic acid enhances polarity and hydrogen bonding.

Key Observations :

  • Thiophene substitution () introduces π-π stacking capabilities, which may improve binding to aromatic biological targets .

Functional Group Variations

Substituent diversity affects reactivity and applications.

Compound Name Functional Groups Key Properties
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 4: -COOH; 3: -CF₂H; 1: -CH₃ Acidic group enables salt formation; higher polarity.
5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile 4: -CN; 5: -NH₂ Nitrile and amino groups enhance hydrogen bonding and reactivity.
4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 4: -CH₂Cl; 5: -OCHF₂ Difluoromethoxy group improves metabolic resistance.

Key Observations :

  • Carboxylic acid derivatives () are more water-soluble but may exhibit reduced membrane permeability .
  • Nitrile groups () offer synthetic versatility for further functionalization .

Key Observations :

  • Dimethylpyrazole () lacks fluorine, simplifying synthesis but reducing electronegativity .
  • High-temperature syntheses () are common for pyrazole-azine hybrids, but may limit scalability .

Biological Activity

5-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives have been widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C7_{7}H7_{7}ClF2_{2}N2_{2}
  • Molecular Weight : 192.60 g/mol

This structure contributes to its reactivity and interaction with biological targets.

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. For instance, compounds with similar structures have shown significant inhibition of pro-inflammatory mediators. In a study evaluating various pyrazole derivatives, compounds demonstrated comparable efficacy to established anti-inflammatory drugs such as indomethacin .

Antimicrobial Activity

Research indicates that pyrazole compounds exhibit antimicrobial properties against various pathogens. For example, derivatives similar to 5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole have been tested against E. coli and S. aureus, showing promising results in inhibiting bacterial growth .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds synthesized from the pyrazole framework have displayed significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells . The mechanism of action often involves apoptosis induction and cell cycle arrest.

Study 1: Anti-inflammatory Effects

In a controlled experiment, a series of pyrazole derivatives were evaluated for their anti-inflammatory effects using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited significant reductions in edema comparable to indomethacin .

Study 2: Antimicrobial Screening

A group of pyrazole compounds was synthesized and tested against common bacterial strains. One particular derivative showed an inhibition zone diameter greater than 20 mm against S. aureus, indicating strong antibacterial activity .

Study 3: Anticancer Potential

A recent investigation into the anticancer properties of pyrazole derivatives revealed that specific compounds induced apoptosis in A549 cells with an IC50 value of approximately 49.85 µM. This suggests that structural modifications can enhance the anticancer efficacy of pyrazole-based drugs .

Data Tables

Biological Activity Compound Structure IC50 Value (µM) Reference
Anti-inflammatory5-(Chloromethyl)-...Comparable to Indomethacin
AntimicrobialSimilar pyrazoles>20 mm inhibition zone
Anticancer (A549 cells)Various derivatives49.85

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
Reactant of Route 2
5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole

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